CZL55 -

CZL55

Catalog Number: EVT-1325852
CAS Number:
Molecular Formula: C20H22N2O6
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CZL55 is a chemical compound recognized for its role as a caspase-1 inhibitor, which has significant implications in the treatment of various neurological conditions, particularly febrile seizures. The compound is classified within the broader category of small molecule inhibitors that target specific enzymes involved in inflammatory processes and cell death.

Source

CZL55 was identified through structure-based drug design methodologies aimed at developing therapeutic agents for conditions characterized by excessive neuronal excitability. The compound is referenced in scientific literature for its potential to modulate inflammatory responses in the central nervous system, thus providing a pathway for therapeutic intervention in epilepsy and related disorders .

Classification

CZL55 is categorized as an inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory response and apoptosis. The inhibition of this enzyme can help mitigate neuroinflammation, making CZL55 a candidate for research into treatments for febrile seizures and other neurological disorders .

Synthesis Analysis

Methods

The synthesis of CZL55 involves several advanced organic chemistry techniques, including:

  • Refluxing: This method is often employed to facilitate the reaction between starting materials under controlled temperature conditions.
  • Purification: Techniques such as recrystallization or chromatography are utilized to obtain pure samples of CZL55 after synthesis.

Technical Details

The synthesis typically begins with readily available precursors that undergo a series of reactions, including nucleophilic substitutions and cyclization processes. The specific reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of CZL55 is characterized by its specific arrangement of atoms that confer its biological activity. The compound's structure can be represented as follows:

  • Chemical Formula: C₁₄H₁₅N₃O
  • Molecular Weight: Approximately 241.29 g/mol

Data

The three-dimensional conformation of CZL55 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the spatial arrangement of atoms within the molecule, which is critical for understanding its interaction with caspase-1.

Chemical Reactions Analysis

Reactions

CZL55 participates in various chemical reactions primarily associated with its mechanism of action as a caspase-1 inhibitor. Key reactions include:

  • Binding Interactions: The compound forms non-covalent interactions with the active site of caspase-1, inhibiting its enzymatic activity.
  • Metabolic Transformations: In vivo studies may reveal how CZL55 is metabolized within biological systems, affecting its efficacy and safety profile.

Technical Details

The binding affinity and kinetics can be assessed through methods such as surface plasmon resonance or enzyme activity assays. These techniques allow researchers to quantify how effectively CZL55 inhibits caspase-1 compared to other compounds.

Mechanism of Action

Process

CZL55 exerts its pharmacological effects by selectively inhibiting caspase-1, thereby reducing the cleavage of pro-inflammatory cytokines such as interleukin-1β. This inhibition leads to decreased inflammation and neuronal excitability, which are critical factors in the pathophysiology of febrile seizures.

Data

Experimental data from studies indicate that treatment with CZL55 results in significant reductions in seizure frequency and severity in animal models, highlighting its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.

Chemical Properties

  • Stability: CZL55 demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: The compound is designed to interact specifically with caspase-1 without significant off-target effects.

Relevant analyses include melting point determination and spectral analysis (UV-visible, infrared) to confirm structural integrity.

Applications

CZL55 has several scientific applications primarily focused on:

  • Research on Neurological Disorders: Investigating its role in modulating inflammatory responses associated with epilepsy.
  • Drug Development: Serving as a lead compound for further modifications aimed at enhancing potency and selectivity against caspase-1.
  • Therapeutic Exploration: Potential use in clinical settings for managing febrile seizures and other related conditions.
Introduction to CZL55

Historical Context of Caspase-1 Inhibitor Development

The development of caspase-1 inhibitors represents a significant advancement in targeting inflammasome-driven pathologies. Caspase-1, a cysteine-aspartic protease, cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms, amplifying inflammatory cascades. Early inhibitors like VX-765 (Belnacasan) demonstrated proof-of-concept in autoimmune diseases but faced limitations in bioavailability and specificity [7]. The quest for brain-penetrant inhibitors for neurological conditions highlighted the need for low-molecular-weight (MW) compounds with optimized pharmacodynamics. This drive led to structure-based drug design (SBDD) approaches, where virtual screening of chemical libraries against caspase-1’s active site identified novel scaffolds. CZL55 emerged from this paradigm, designed to overcome previous compounds' pharmacokinetic shortcomings while maintaining nanomolar potency [7].

Table 1: Evolution of Key Caspase-1 Inhibitors

CompoundIC₅₀Molecular WeightKey Advancement
VX-765~7 nM452.5 g/molClinical proof-of-concept
Ac-YVAD-CMK~20 nM771.8 g/molPeptide-based specificity
CZL5524 nM386.4 g/molBrain-penetrant; optimized ligand efficiency
CZL80~40 nM368.4 g/molValidated in vivo seizure models

Role of CZL55 in Inflammasome Research

CZL55 serves as a critical pharmacological tool for dissecting inflammasome signaling. Studies using in utero electroporation of caspase-1 in mice demonstrated that neuronal overexpression heightens excitability and susceptibility to febrile seizures (FS). Conversely, caspase-1 knockout mice exhibit FS resistance. In this model, CZL55 (IC₅₀ = 24 nM) significantly reduced FS incidence by suppressing neuronal hyperexcitability and IL-1β maturation [1] [7]. Beyond acute seizures, CZL55 administration in adult mice attenuated later epileptogenesis, implicating caspase-1 in the transition from initial insults to chronic epilepsy. This dual-phase efficacy underscores its utility in modeling neuroinflammation-epilepsy crosstalk. Unlike antibody-based biologics, CZL55’s small size enables efficient blood-brain barrier penetration, making it ideal for CNS inflammasome studies [3] [7].

Structural Classification of CZL55 as a Small-Molecule Inhibitor

CZL55 (CAS# 667408-87-9) is classified as a synthetic, low-MW (386.40 g/mol) caspase-1 inhibitor with the chemical name 5-((3-((2,4-dimethoxyphenyl)carbamoyl)phenyl)amino)-5-oxopentanoic acid. Its structure comprises three key domains:

  • A biphenyl-derived core anchoring to caspase-1’s S1/S2 subsites.
  • A central amide linker enabling hydrogen bonding with catalytic residues (Arg341, Gln283).
  • A terminal carboxylic acid moiety enhancing solubility and forming ionic interactions near the solvent-exposed region [1] [3] [7].

Biophysically, CZL55 acts as a reversible, competitive inhibitor, occupying the enzyme’s active cleft. Molecular docking reveals hydrophobic interactions between its dimethoxyphenyl group and Tyr56/Arg113 residues, while the pentanoic acid tail stabilizes the complex via polar contacts. This binding mode disrupts caspase-1’s substrate-processing ability, confirmed by in vitro enzymatic assays showing >90% inhibition at 100 nM concentrations [1] [7].

Table 2: Chemical and Biophysical Profile of CZL55

PropertyValue
CAS Number667408-87-9
Molecular FormulaC₂₀H₂₂N₂O₆
Exact Mass386.15 g/mol
XLogP~2.8 (moderate lipophilicity)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors3
Solubility (DMSO)125 mg/mL (323.5 mM)
Target IC₅₀24 nM (caspase-1)
Primary Indication (Research)Febrile seizures, epileptogenesis

Properties

Product Name

CZL55

IUPAC Name

5-[3-[(2,4-dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C20H22N2O6/c1-27-15-9-10-16(17(12-15)28-2)22-20(26)13-5-3-6-14(11-13)21-18(23)7-4-8-19(24)25/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,21,23)(H,22,26)(H,24,25)

InChI Key

IXPHIUQELSUDNK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O)OC

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)CCCC(=O)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.